Pomalidomide-5'-C6-OH

PROTAC Off-target degradation Zinc-finger proteins

Pomalidomide-5'-C6-OH (CAS 2493430-98-9, molecular weight 373.4 g/mol) is a functionalized pomalidomide derivative belonging to the E3 ligase ligand-linker conjugate class. It incorporates the cereblon (CRBN)-recruiting phthalimide-glutarimide core of pomalidomide with a C6 alkyl linker emanating from the C5 (5') position and terminating in a hydroxyl group.

Molecular Formula C19H23N3O5
Molecular Weight 373.4 g/mol
Cat. No. B14774727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5'-C6-OH
Molecular FormulaC19H23N3O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCO
InChIInChI=1S/C19H23N3O5/c23-10-4-2-1-3-9-20-12-5-6-13-14(11-12)19(27)22(18(13)26)15-7-8-16(24)21-17(15)25/h5-6,11,15,20,23H,1-4,7-10H2,(H,21,24,25)
InChIKeyMCYFELWFVAERGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-5'-C6-OH: A Cereblon-Recruiting Building Block for PROTAC Research and Procurement


Pomalidomide-5'-C6-OH (CAS 2493430-98-9, molecular weight 373.4 g/mol) is a functionalized pomalidomide derivative belonging to the E3 ligase ligand-linker conjugate class. It incorporates the cereblon (CRBN)-recruiting phthalimide-glutarimide core of pomalidomide with a C6 alkyl linker emanating from the C5 (5') position and terminating in a hydroxyl group. Pomalidomide itself inhibits TNF-α with 10-fold greater potency than lenalidomide and 15,000-fold greater potency than thalidomide [1]. This building block enables conjugation to target-protein warheads for proteolysis-targeting chimera (PROTAC) development.

CRBN-recruiting PROTAC building block
C5 exit vector for reduced off-target ZF degradation risk
C6 hydroxyl linker for esterification and Mitsunobu conjugation

Why Generic Substitution Fails for Pomalidomide-5'-C6-OH: Key Structural Differentiation Drivers


Substituting Pomalidomide-5'-C6-OH with a generic pomalidomide-based CRBN ligand-linker conjugate disregards three critical differentiation axes: (1) the C5 attachment point reduces off-target zinc-finger (ZF) degradation compared to C4-linked analogs, as steric clash between the exit vector and ZF domain is increased at the C5 position [1]; (2) the C6 alkyl spacer length governs ternary complex geometry—deviations of two methylene units can switch degradation from full agonism to inactivity ; and (3) the terminal hydroxyl enables distinct conjugation chemistry (e.g., esterification, Mitsunobu) versus amine- or carboxyl-terminated linkers, directly affecting PROTAC synthetic yield, physicochemical properties, and downstream degradation efficiency [2].

C5 attachment point influences off-target ZF degradation; C4-linked analogs may show higher ZF degradation profile.
C6 alkyl spacer length governs ternary complex geometry; ±2 methylene units may switch degradation activity.
Hydroxyl terminus enables specific conjugation chemistry; amine- or carboxyl-terminated linkers alter conjugation route and physicochemical properties.

Quantitative Differentiation Evidence for Pomalidomide-5'-C6-OH Versus In-Class Analogs


C5 Attachment Reduces Off-Target Zinc-Finger Degradation Versus C4-Linked Pomalidomide PROTACs

Pomalidomide-5'-C6-OH features a C5 (5') exit vector, which, across a library of pomalidomide analogues, demonstrated substantially reduced degradation of zinc-finger (ZF) proteins compared to identical modifications at the C4 position—a critical advantage for minimizing off-target effects in PROTAC design [1]. The re-engineered ALK PROTAC dALK-2 (C5 alkyne exit vector) dramatically reduced off-target effects compared to the original C4-substituted MS4078, reducing affinity for ZNF517, ZNF654, ZNF276, ZNF653, and PATZ1, whereas the C5-substituted derivative (5)-MS4078 retained some off-target degradation [1].

Off-target ZF degradation
Head-to-head
C5: near-zero ZF degradation vs C4: substantial ZF degradation
Supports C5 selection to reduce off-target ZF degradation risk.
High-throughput imaging in MOLT4/KELLY cells; LC-MS/MS validation.
PROTAC Off-target degradation Zinc-finger proteins

C5 Attachment Masks H-Bond Donor, Further Suppressing Off-Target Degradation

In pomalidomide analogues with C5 SNAr (C–N) exit vectors, the aniline NH adjacent to the phthalimide ring serves as an H-bond donor that stabilizes the ternary complex with ZF proteins and CRBN. Analogues lacking this H-bond donor showed markedly reduced ZF degradation [1]. Pomalidomide-5'-C6-OH retains the C5 SNAr NH group and thus constitutes a moderate off-target risk relative to fully masked analogues; however, C5 attachment alone already reduces off-target liability compared to C4 placement [1].

H-bond donor effect
Class-level
C5 NH retained: moderate ZF risk vs No NH donor: zero ZF degradation
C5 NH group retains some H-bond character; further optimization may consider masked analogs.
NanoBRET and proteomics; class-level inference.
PROTAC selectivity Hydrogen bonding CRBN ligand design

Hydroxyl-Terminal Linker Enables Distinct Conjugation Modes Versus Amine- or Carboxyl-Terminated Analogs

The MedChem toolbox for cereblon-directed PROTACs equips linkers with a set of functional groups including protected amines, protected carboxylic acids, alkynes, chloroalkanes, and protected alcohols [1]. Pomalidomide-5'-C6-OH terminates in a hydroxyl group, which enables ester bond formation and Mitsunobu coupling that are not available to amine- or carboxyl-terminated linkers. This expands the synthetic toolbox for PROTAC assembly while modulating physicochemical properties such as logP and TPSA.

Conjugation chemistry
Class-level
-OH: esterification, Mitsunobu vs -NH2/-COOH: amide coupling
Orthogonal conjugation strategy expands PROTAC library synthesis.
Based on MedChem toolbox for CRBN-directed PROTACs.
PROTAC linker chemistry Conjugation strategy Bioconjugation

C6 Alkyl Spacer Length Determines Ternary Complex Geometry and Degradation Efficiency

Linker length is the dominant variable for degradation efficiency: a mismatch as small as two methylene units can switch a degrader from full activity to complete inactivity . Pomalidomide-5'-C6-OH provides a 6-carbon alkyl spacer, which is longer than C2 or C3 short-chain linkers used in dBET-type PROTACs and shorter than PEG-based long linkers. This intermediate length is suited for PROTACs where the target protein binding pocket is at a moderate distance from the CRBN exit vector.

Linker length SAR
Data to verify
2 methylene shift can abolish degradation; C6 occupies intermediate reach.
Reported SAR class effect; direct DC50 data for this linker not identified.
Literature consensus on linker length; specific validation advised.
PROTAC linker optimization Ternary complex Structure-activity relationship

Pomalidomide Core Provides Superior Hydrolytic Stability Versus Thalidomide-Based Analogs

The C–N bond of pomalidomide-based CRBN ligands is more stable in buffer (pH 7.4) and human plasma than the C–O bond of thalidomide-based ligands [1]. While this advantage applies to all pomalidomide derivatives, it distinguishes Pomalidomide-5'-C6-OH from analogous thalidomide-C6-OH linkers and justifies the pomalidomide core as preferred for PROTAC linkers.

Core stability
Class-level
Pomalidomide core: more stable C-N bond vs Thalidomide core: less stable C-O bond
Reported class-level stability context; specific t1/2 not reported for this compound.
Buffer pH 7.4 and human plasma; pomalidomide core preference established.
CRBN ligand stability PROTAC linker Hydrolytic stability

Procurement-Guided Application Scenarios for Pomalidomide-5'-C6-OH in PROTAC Discovery


Building PROTAC Libraries with Reduced Off-Target ZF Degradation

Pomalidomide-5'-C6-OH is the preferred CRBN ligand-linker building block when constructing PROTAC libraries where minimizing off-target zinc-finger protein degradation is critical. The C5 attachment position reduces ZF degradation compared to C4-linked analogs [1]. Users conducting high-throughput degradation screens with ZF-sensitive readouts (e.g., IKZF1/3 monitoring) should select C5-exiting ligands to reduce confounding off-target signals. Conjugate via ester bond formation or Mitsunobu coupling using the terminal hydroxyl to attach target-protein warheads.

Exploring Linker Length SAR with Hydroxyl-Terminal Alkyl Spacers

For medicinal chemistry teams optimizing degrader ternary complex geometry, Pomalidomide-5'-C6-OH provides a defined 6-carbon alkyl spacer. This compound serves as a direct comparator to C2-OH, C3-OH, and C8-OH pomalidomide derivatives, allowing systematic exploration of linker length SAR without the confounding solubility effects introduced by PEG units . The hydroxyl terminal also enables facile conversion to leaving groups (e.g., mesylate, iodide) for subsequent functionalization.

Synthesis of Ester-Linked PROTACs for Intracellular Cleavage Studies

The terminal hydroxyl on Pomalidomide-5'-C6-OH enables direct esterification with carboxylic acid-containing warheads. Ester-linked PROTACs can serve as probes for intracellular esterase-mediated bioactivation studies, where the ester bond is designed for intracellular cleavage. This conjugation mode is inaccessible to amine- or alkyne-terminated analogs and provides a distinct pharmacological profile [2].

Comparator Compound for C4 vs C5 Attachment Point Optimization Studies

Pomalidomide-5'-C6-OH is directly comparable to Pomalidomide-4'-C6-OH (or analogous C4 variants) for studies aimed at optimizing the exit vector attachment point on the phthalimide ring. Systematic comparison of C5-linked and C4-linked PROTACs consistently demonstrates that C5 attachment reduces off-target ZF degradation, as validated by proteomics and imaging platforms [1]. Users should co-procure both C4 and C5 versions to experimentally determine the optimal exit vector for their specific target protein.

Application
Selection Property
Validation Focus
PROTAC library synthesis with reduced ZF degradation
C5 exit vector attachment
ZF degradation screening (IKZF1/3 monitoring)
Linker length SAR exploration
C6 alkyl spacer
Ternary complex geometry and degradation activity
Ester-linked PROTAC development
Terminal hydroxyl group
Esterification and intracellular cleavage studies
Exit vector optimization studies
C5/C4 linkage position
Off-target ZF degradation profiling
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